4-Chlorobenzamide-2,3,5,6-d4
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Overview
Description
4-Chlorobenzamide-d4 is a deuterium-labeled derivative of 4-Chlorobenzamide. The compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzamide-d4 can be synthesized through the direct condensation of 4-Chlorobenzoic acid and deuterated ammonia (ND3) under ultrasonic irradiation. The reaction is typically carried out in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4), which acts as a catalyst .
Industrial Production Methods
In industrial settings, the production of 4-Chlorobenzamide-d4 involves the use of high-pressure reactors and specialized equipment to handle deuterated reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-Chlorobenzoic acid-d4.
Reduction: Reduction reactions can convert it into 4-Chlorobenzylamine-d4.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: 4-Chlorobenzoic acid-d4.
Reduction: 4-Chlorobenzylamine-d4.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzamide-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in the study of reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to track the distribution and breakdown of drugs in biological systems.
Medicine: It aids in the development of pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.
Industry: The compound is utilized in the synthesis of deuterated drugs and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chlorobenzamide-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter the rate of metabolic reactions, leading to changes in the pharmacokinetic profile. This is particularly useful in drug development, where understanding the metabolic stability and distribution of a drug is crucial .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzamide: The non-deuterated form of 4-Chlorobenzamide-d4.
4-Chlorobenzoic acid: An oxidized derivative of 4-Chlorobenzamide.
4-Chlorobenzylamine: A reduced derivative of 4-Chlorobenzamide.
Uniqueness
4-Chlorobenzamide-d4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the precise tracking of the compound in metabolic studies, offering insights that are not possible with non-deuterated analogs .
Properties
Molecular Formula |
C7H6ClNO |
---|---|
Molecular Weight |
159.60 g/mol |
IUPAC Name |
4-chloro-2,3,5,6-tetradeuteriobenzamide |
InChI |
InChI=1S/C7H6ClNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D |
InChI Key |
BLNVISNJTIRAHF-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)Cl |
Origin of Product |
United States |
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